molecular formula C9H10N2O4 B1473819 1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid CAS No. 1350989-07-9

1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid

Cat. No. B1473819
M. Wt: 210.19 g/mol
InChI Key: DCQBXZLSVXKBSF-UHFFFAOYSA-N
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Description

“1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid”, also known as MIACA, is a relatively new chemical compound that has recently gained attention in scientific research. It is part of the isoxazole family, a group of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The molecular formula of MIACA is C9H10N2O4. The structure of isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

Isoxazole derivatives have been used as reactants for various chemical reactions . For example, they have been used in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, and in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .


Physical And Chemical Properties Analysis

The molecular weight of MIACA is 210.19 g/mol. The supramolecular architectures of amide-containing compounds like MIACA are highly dependent on the side-chain substituents . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Scientific Research Applications

Synthesis and Immunological Activity

Isoxazole derivatives, such as 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, have been synthesized and evaluated for their immunological activities. Research by Ryng et al. (1999) revealed that these compounds exhibited suppressory activities in both humoral and cellular immune responses, hinting at potential applications in modulating immune system responses (Ryng, Machoń, Wieczorek, & Zimecki, 1999).

Antitumor Activity

Compounds containing isoxazolyl- and isothiazolylcarbamides have shown significant antitumor activity. A study by Potkin et al. (2014) demonstrated the synthesis of these compounds from accessible carboxylic acids, with some exhibiting the ability to enhance the effects of cytostatic drugs used in medical practice, suggesting their potential in cancer treatment strategies (Potkin, Petkevich, Kletskov, Zubenko, Kurman, Pashkevich, Gurinovich, & Kulchitskiy, 2014).

Novel Synthesis Methods

Research into the efficient scale-up synthesis of potent and selective isoxazole-containing compounds like BMS-520 has highlighted innovative synthetic pathways. These methods include highly regioselective cycloadditions and improved processes for oxadiazole formation, which are crucial for the preparation of compounds for preclinical toxicological studies. Such research underlines the importance of novel synthetic methods in the development of therapeutic agents (Hou, Zhu, Chen, Watterson, Pitts, Dyckman, Carter, Mathur, & Zhang, 2016).

Antibacterial Agents

The development of azetidinylquinolones as antibacterial agents showcases the potential of azetidine derivatives in combating bacterial infections. Frigola et al. (1995) synthesized stereochemically pure azetidinylquinolones and evaluated their potency and efficacy, establishing the critical role of chirality in enhancing antibacterial activity (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).

Safety And Hazards

As with any chemical compound, safety precautions must be taken when handling MIACA. It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, there is a significant interest in the development of new synthetic strategies and the design of new isoxazole derivatives . Future research will likely focus on developing eco-friendly synthetic strategies and exploring the therapeutic potential of new isoxazole derivatives .

properties

IUPAC Name

1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-2-7(10-15-5)8(12)11-3-6(4-11)9(13)14/h2,6H,3-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQBXZLSVXKBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172462
Record name 3-Azetidinecarboxylic acid, 1-[(5-methyl-3-isoxazolyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid

CAS RN

1350989-07-9
Record name 3-Azetidinecarboxylic acid, 1-[(5-methyl-3-isoxazolyl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350989-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid, 1-[(5-methyl-3-isoxazolyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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